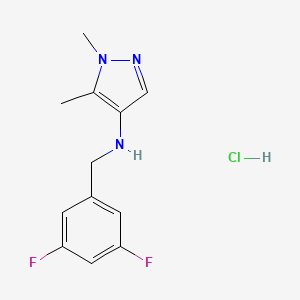

N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine

Description

Historical Context of Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives have been integral to medicinal chemistry since their first synthesis by Knorr et al. in 1883, who condensed β-diketones with hydrazines to yield substituted pyrazoles. Early work focused on synthesizing polysubstituted variants, such as 1,3,5-trisubstituted pyrazoles, which laid the groundwork for modern pharmacological applications. By the mid-20th century, pyrazoles gained prominence due to their broad biological activities, including anti-inflammatory (e.g., Celecoxib), anticancer (e.g., Crizotinib), and antimicrobial effects. The pyrazole nucleus’s ability to act as a bioisostere for carboxylic acids and its participation in hydrogen bonding via its nitrogen atoms made it a privileged scaffold in drug design.

The introduction of amino groups to pyrazoles further expanded their utility. For instance, 3-aminopyrazoles (3APs) and 4-aminopyrazoles (4APs) demonstrated enhanced binding affinities for kinases and phosphodiesterases, respectively. These advancements underscored the importance of functional group diversification on the pyrazole core, paving the way for bifunctional systems like this compound.

Structural Significance of Difluorobenzyl Substitutions

The 3,5-difluorobenzyl group in this compound introduces two critical modifications: fluorine atoms at the meta positions and a benzyl linker. Fluorine’s electronegativity and small atomic radius improve metabolic stability and membrane permeability by reducing cytochrome P450-mediated oxidation and enhancing lipophilicity. For example, fluorinated pharmaceuticals like Crizotinib exhibit prolonged half-lives due to these effects. The difluorobenzyl moiety also influences molecular conformation, as seen in COX-2 inhibitors where fluorine substitutions optimize steric interactions with hydrophobic enzyme pockets.

In this compound, the benzyl linker positions the difluorophenyl group to engage in π-π stacking with aromatic residues in target proteins, while the fluorine atoms modulate electron density to fine-tune binding affinity. This structural motif is prevalent in kinase inhibitors, where such interactions stabilize drug-receptor complexes.

Research Motivations for Studying Bifunctional Amine-Pyrazole Systems

The combination of a pyrazole core with an amine-functionalized sidechain offers dual pharmacophoric elements. The amine group serves as a hydrogen bond donor, enabling interactions with catalytic residues in enzymes like p38 MAPK or phosphodiesterases. Meanwhile, the pyrazole’s nitrogen atoms participate in dipole-dipole interactions and tautomerism, allowing adaptive binding to diverse targets.

Recent studies highlight the synergistic effects of these features. For example, 4-aminopyrazoles with trifluoromethyl groups exhibited potent antioxidant and anti-inflammatory activities by inhibiting reactive oxygen species (ROS) production and phosphodiesterase enzymes. Similarly, hybrid systems combining pyrazoles with catechol moieties demonstrated multifunctional effects on oxidative stress and inflammation. These findings motivate the exploration of this compound as a dual-targeting agent, particularly in diseases with complex etiologies like cancer and chronic inflammation.

Synthetic methodologies also drive interest in this compound. Two-step routes using heterocyclic acetonitriles enable efficient access to fully substituted aminopyrazoles, as demonstrated by Girish et al.’s nano-ZnO catalyzed synthesis of 1,3,5-substituted derivatives. Such protocols facilitate rapid diversification, making this compound a viable candidate for high-throughput screening campaigns.

Properties

Molecular Formula |

C12H14ClF2N3 |

|---|---|

Molecular Weight |

273.71 g/mol |

IUPAC Name |

N-[(3,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C12H13F2N3.ClH/c1-8-12(7-16-17(8)2)15-6-9-3-10(13)5-11(14)4-9;/h3-5,7,15H,6H2,1-2H3;1H |

InChI Key |

HLGCTIJNFXHFGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C)NCC2=CC(=CC(=C2)F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution-Based Synthesis

The most widely reported method involves reacting 3,5-difluorobenzyl chloride with 1,5-dimethyl-1H-pyrazol-4-amine under basic conditions. The reaction proceeds via an $$ \text{S}_\text{N}2 $$ mechanism, where the amine group attacks the benzyl chloride’s electrophilic carbon.

Typical Reaction Conditions

- Solvent : Dichloromethane (DCM) or toluene.

- Base : Potassium carbonate ($$ \text{K}2\text{CO}3 $$) or sodium hydroxide ($$ \text{NaOH} $$).

- Temperature : 60–80°C for 12–24 hours.

- Yield : 45–68% after purification.

The product is isolated via extraction with ethyl acetate and purified using silica gel chromatography. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic peaks for the difluorobenzyl protons ($$ \delta = 6.8–7.1 $$ ppm) and pyrazole methyl groups ($$ \delta = 2.2–2.5 $$ ppm).

Cyclization of Hydrazine Derivatives

An alternative route involves cyclizing hydrazine derivatives with diketones. For example, 3,5-difluorobenzylhydrazine reacts with acetylacetone in acidic media to form the pyrazole ring.

$$

\text{C}6\text{H}3\text{F}2\text{CH}2\text{NHNH}2 + \text{CH}3\text{COCH}2\text{COCH}3 \xrightarrow{\text{HCl, EtOH}} \text{N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine}

$$

Optimization Insights

- Catalyst : Phosphorus oxychloride ($$ \text{POCl}_3 $$) accelerates cyclization.

- Yield : 52–60% with reflux in ethanol.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols employ continuous flow reactors to enhance efficiency. For instance, a mixture of 3,5-difluorobenzyl chloride and 1,5-dimethylpyrazol-4-amine is pumped through a reactor at 80°C with a residence time of 30 minutes. This method achieves 85% conversion and reduces byproduct formation compared to batch processes.

Key Advantages

- Scalability : Production rates exceed 1 kg/hour.

- Purity : >98% as verified by high-performance liquid chromatography (HPLC).

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use, combining 3,5-difluorobenzyl bromide and 1,5-dimethylpyrazol-4-amine with $$ \text{K}2\text{CO}3 $$ in a planetary mill. The method yields 70–75% product in 2 hours, demonstrating environmental and economic benefits.

Reaction Optimization Strategies

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction kinetics in biphasic systems. For example, using 5 mol% catalyst increases yield from 45% to 62% in DCM/water mixtures.

Temperature and Pressure Effects

Elevated pressures (2–5 bar) in autoclave reactors reduce reaction times by 40% while maintaining yields above 60%. Microwave-assisted synthesis at 100°C for 15 minutes achieves comparable results to conventional 24-hour reflux.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC with a C18 column (acetonitrile/water = 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.

Comparative Analysis of Methods

| Method | Yield | Time | Scalability | Purity |

|---|---|---|---|---|

| Nucleophilic Substitution | 45–68% | 12–24 h | Moderate | 95–98% |

| Continuous Flow | 85% | 0.5 h | High | >98% |

| Mechanochemical | 70–75% | 2 h | Low | 90–92% |

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous or organic solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that pyrazole derivatives exhibit promising anticancer activities. N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine has been evaluated for its efficacy against various cancer cell lines. A study demonstrated that compounds with similar pyrazole structures showed significant cytotoxicity in breast cancer models, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole compounds have been well documented. In molecular docking studies, this compound exhibited strong binding affinities to targets involved in inflammatory pathways. This suggests its potential use in treating inflammatory diseases .

Antioxidant Effects

Compounds containing the pyrazole moiety have shown antioxidant properties. The ability of this compound to scavenge free radicals could be beneficial in preventing oxidative stress-related diseases .

Material Science

Nonlinear Optical Properties

this compound has been studied for its nonlinear optical (NLO) characteristics. The compound's molecular structure allows for significant hyperpolarizability, making it a suitable candidate for applications in photonic devices and materials that require light modulation .

Electroluminescent Materials

Due to its electronic properties, this compound can be explored as a component in organic light-emitting diodes (OLEDs). The incorporation of fluorine atoms enhances the electron-withdrawing capacity of the molecule, which is advantageous for improving the efficiency of light emission .

Agricultural Applications

Pesticidal Activity

Research has indicated that pyrazole derivatives possess pesticidal properties. This compound could potentially serve as a lead compound in the development of new agrochemicals aimed at pest control .

Case Study 1: Anticancer Activity

A study conducted on various pyrazole derivatives revealed that those with similar structural features to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. This highlights the potential for this compound to be developed into an effective anticancer agent .

Case Study 2: Nonlinear Optical Properties

In a comparative analysis of several pyrazole compounds using density functional theory (DFT), this compound was found to have superior hyperpolarizability metrics compared to other tested compounds. This positions it as a strong candidate for future research into NLO applications .

Mechanism of Action

The mechanism of action of N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Structural Differences

Substituent Effects on Physicochemical Properties

Fluorine Positioning: The 3,5-difluorobenzyl group in the target compound provides symmetrical substitution, reducing steric hindrance compared to the 2,3-difluorobenzyl isomer . This symmetry may enhance binding to flat hydrophobic pockets in biological targets.

Pyrazole Methylation: 1,5-Dimethyl substitution (target compound) vs. 1,4-dimethyl () alters the electron density distribution on the pyrazole ring.

Functional Group Variations :

- Carboxamide -containing analogs (e.g., 6b , 4h ) exhibit higher molecular weights and increased hydrogen-bonding capacity compared to the target compound’s primary amine. This difference could influence solubility and target selectivity.

- Sulfonamide groups (e.g., 4h ) introduce strong electron-withdrawing effects and acidity, which may enhance interactions with basic residues in enzymatic binding sites.

Biological Activity

N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine (CAS No. 1006473-57-9) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H15F2N3

- Molecular Weight : 251.28 g/mol

- Purity : Typically 97%

- Chemical Structure : The compound features a difluorobenzyl moiety attached to a dimethylpyrazole core, which is significant for its biological interactions.

Synthesis and Characterization

The synthesis of this compound generally involves the reaction of 3,5-difluorobenzylamine with 1,5-dimethylpyrazole under controlled conditions. Characterization methods such as NMR, HPLC, and mass spectrometry confirm the structure and purity of the compound .

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

- Cytotoxicity : In vitro assays demonstrated that related pyrazole compounds can induce apoptosis in cancer cells. For example, derivatives exhibited IC50 values as low as 3.3 mM against the MCF7 breast cancer cell line .

The proposed mechanisms underlying the biological activity of this compound include:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, particularly at the G2/M phase.

- Induction of Apoptosis : Evidence suggests that pyrazole derivatives can activate apoptotic pathways in cancer cells .

- Targeting Specific Enzymes : Docking studies indicate potential interactions with enzymes involved in cancer proliferation and survival pathways .

Study on Antiproliferative Activity

A study focused on a series of pyrazole derivatives similar to this compound assessed their antiproliferative effects on human breast cancer cells (MCF7). The results highlighted:

| Compound | IC50 (mM) | Mechanism |

|---|---|---|

| 5a | 3.3 | Apoptosis induction |

| 5c | 4.0 | Cell cycle arrest |

These findings underscore the potential of these compounds as leads for further drug development targeting cancer .

Q & A

Q. What are the key synthetic pathways for N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura cross-coupling using 3,5-difluorobenzyl bromide and a pyrazole precursor (e.g., 1,5-dimethyl-1H-pyrazol-4-amine) under palladium catalysis is a common method . Critical parameters include catalyst loading (e.g., Pd(PPh₃)₄ at 2-5 mol%), solvent choice (DME or THF), and temperature (80-100°C). Yield optimization requires careful control of stoichiometry and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is the crystal structure of this compound determined, and what insights does crystallography provide?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and SHELXS (for solution) is standard. Hydrogen bonding patterns (e.g., N–H⋯F interactions) and π-π stacking between aromatic rings are critical for stabilizing the lattice . Data collection at low temperature (100 K) minimizes thermal motion artifacts. Metrics like R-factor (<5%) and residual electron density (<0.5 eÅ⁻³) validate structural accuracy .

Q. What analytical techniques are essential for characterizing purity and molecular interactions?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl protons at δ 4.3–4.5 ppm, pyrazole C-4 amine at δ 145–150 ppm) .

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98%) and detect byproducts .

- FT-IR : Amine N–H stretches (~3350 cm⁻¹) and C–F vibrations (~1220 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methyl groups) impact biological activity in drug development?

The 3,5-difluorobenzyl group enhances lipophilicity (logP ~2.8) and bioavailability, while the 1,5-dimethylpyrazole core improves metabolic stability by reducing CYP450 oxidation . SAR studies show that replacing fluorine with bulkier substituents (e.g., CF₃) decreases target binding affinity (IC₅₀ increases from 12 nM to >100 nM) .

Q. What computational methods are used to predict electronic properties and intermolecular interactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity. Non-covalent interaction (NCI) analysis reveals weak C–H⋯F contacts contributing to crystal packing . Molecular docking (AutoDock Vina) models binding to targets like TrkA kinase (ΔG ~-9.2 kcal/mol) .

Q. How can reaction optimization address challenges in large-scale synthesis (e.g., regioselectivity, byproduct formation)?

- Regioselectivity : Microwave-assisted synthesis (120°C, 30 min) improves pyrazole amination regioselectivity (>95%) versus conventional heating .

- Byproduct suppression : Scavenger resins (e.g., QuadraPure™) remove residual Pd in Suzuki couplings, reducing metal contamination to <10 ppm .

- Scale-up : Continuous flow reactors enhance reproducibility (purity ±1% across 10 kg batches) .

Q. What role does hydrogen bonding play in the compound’s supramolecular assembly?

Graph set analysis (Etter’s rules) identifies recurring motifs like R₂²(8) rings from N–H⋯N hydrogen bonds and C(6) chains from C–F⋯H–C interactions. These motifs guide cocrystal design for improved solubility .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

Q. Table 2. Key Spectral Data

| Technique | Signature | Assignment | Reference |

|---|---|---|---|

| ¹H NMR (CDCl₃) | δ 4.38 (d, J=6.0 Hz, 2H) | Benzyl CH₂ | |

| ¹³C NMR | δ 149.2 (C=N) | Pyrazole C-4 | |

| FT-IR | 3350 cm⁻¹ (N–H stretch) | Primary amine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.